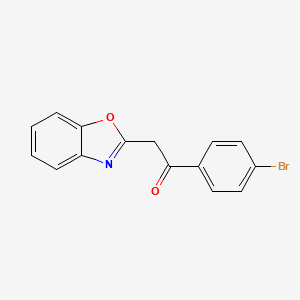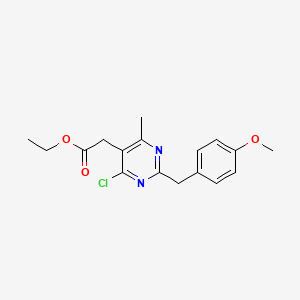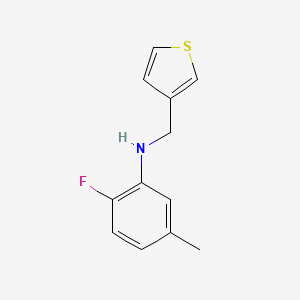
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-6-(2-propen-1-iloxi)piridazina es un compuesto heterocíclico que presenta un anillo de piridazina sustituido con un átomo de cloro en la posición 3 y un grupo 2-propen-1-iloxi en la posición 6. Los derivados de piridazina son conocidos por sus propiedades fisicoquímicas únicas, incluyendo una basicidad débil, un alto momento dipolar y una capacidad de enlace de hidrógeno dual, lo que los hace valiosos en diversas aplicaciones científicas e industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de piridazina generalmente implica reacciones de ciclización. Un método común es la reacción de Diels-Alder con demanda inversa de electrones mediada por ácido de Lewis entre 3-monosustituida s-tetrazina y éteres de enol de sililo, que proporciona piridazinas funcionalizadas con alto regiocontrol . Otro enfoque implica la ciclización 6-endo-trig promovida por cobre de hidrazonas β,γ-insaturadas, que produce 1,6-dihidropiridazinas que se pueden convertir eficientemente en piridazinas en presencia de hidróxido de sodio .
Métodos de producción industrial
La producción industrial de derivados de piridazina a menudo emplea rutas sintéticas escalables que garantizan altos rendimientos y pureza. El uso de catalizadores metálicos, como el cobre o el paladio, y condiciones de reacción optimizadas, incluida la temperatura y la elección del solvente, son cruciales para la síntesis a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Cloro-6-(2-propen-1-iloxi)piridazina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir dobles enlaces u otros grupos reducibles dentro de la molécula.
Sustitución: Esta reacción puede reemplazar el átomo de cloro o el grupo 2-propen-1-iloxi con otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de piridazina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden producir una variedad de piridazinas sustituidas .
Aplicaciones Científicas De Investigación
3-Cloro-6-(2-propen-1-iloxi)piridazina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores debido a su capacidad de interactuar con objetivos biológicos.
Industria: Se utilizan en el desarrollo de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-6-(2-propen-1-iloxi)piridazina involucra su interacción con objetivos moleculares a través de enlaces de hidrógeno e interacciones de apilamiento π-π. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos biológicos deseados. Las vías específicas involucradas dependen del objetivo y el contexto de su uso .
Comparación Con Compuestos Similares
Compuestos similares
Pirimidina: Otra diazina con átomos de nitrógeno en las posiciones 1 y 3.
Pirazina: Una diazina con átomos de nitrógeno en las posiciones 1 y 4.
Piridazinona: Un derivado de piridazina con una funcionalidad cetónica en la posición 3.
Singularidad
3-Cloro-6-(2-propen-1-iloxi)piridazina es única debido a su patrón de sustitución específico, que le confiere propiedades fisicoquímicas y reactividad distintas. Esto la convierte en un compuesto valioso para aplicaciones específicas en el descubrimiento de fármacos y la ciencia de materiales .
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
3-chloro-6-prop-2-enoxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2 |
Clave InChI |
DZCNOGWGVRNPLX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


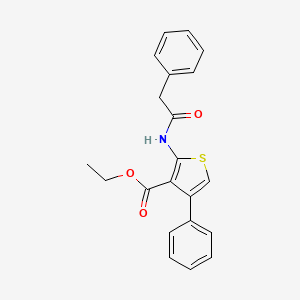
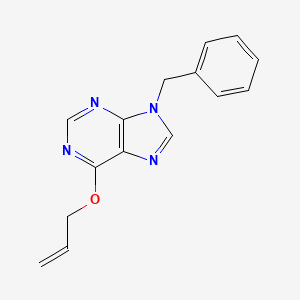
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)
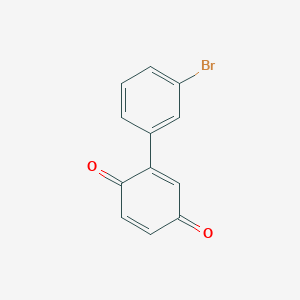

![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
